molecular formula C19H20O4 B139890 4-{[4-(Benzyloxy)-3-methoxyphenyl]methyl}oxolan-2-one CAS No. 92831-74-8

4-{[4-(Benzyloxy)-3-methoxyphenyl]methyl}oxolan-2-one

Cat. No. B139890
CAS RN: 92831-74-8
M. Wt: 312.4 g/mol
InChI Key: FKRJBUYHQOXRCE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“4-{[4-(Benzyloxy)-3-methoxyphenyl]methyl}oxolan-2-one” is a chemical compound with the molecular formula C19H20O4 . It is not intended for human or veterinary use and is used for research purposes.

Scientific Research Applications

1. Polymerization and Cyclization Reactions

4-{[4-(Benzyloxy)-3-methoxyphenyl]methyl}oxolan-2-one and its derivatives have been studied for their role in polymerization and cyclization reactions. Jang and Gong (1999) investigated the preparation and polymerization of similar compounds, revealing their ability to undergo ring-opening polymerization and cyclization to yield poly(keto ether) and 3(2H)-dihydrofuranone. This indicates the potential of these compounds in creating new polymeric materials with unique properties (Jang & Gong, 1999).

2. Structural and Biological Activity

The structure and biological activities of ether and ester trans-ferulic acid derivatives, including compounds similar to 4-{[4-(Benzyloxy)-3-methoxyphenyl]methyl}oxolan-2-one, have been explored. Obregón-Mendoza et al. (2018) conducted studies on the crystal structure and found significant biological activities, including antioxidant and cytotoxic effects, demonstrating the potential medicinal applications of these compounds (Obregón-Mendoza et al., 2018).

3. Synthesis and Copolymerization

Research by Hussain et al. (2019) on the synthesis and copolymerization of novel oxy ring-substituted isopropyl cyanoarylacrylates, which are structurally related to 4-{[4-(Benzyloxy)-3-methoxyphenyl]methyl}oxolan-2-one, revealed important insights into the creation of new materials. Their findings suggest that these compounds can be copolymerized with styrene, opening up avenues for the development of novel polymeric materials (Hussain et al., 2019).

properties

IUPAC Name

4-[(3-methoxy-4-phenylmethoxyphenyl)methyl]oxolan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20O4/c1-21-18-10-15(9-16-11-19(20)23-13-16)7-8-17(18)22-12-14-5-3-2-4-6-14/h2-8,10,16H,9,11-13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKRJBUYHQOXRCE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)CC2CC(=O)OC2)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50553379
Record name 4-{[4-(Benzyloxy)-3-methoxyphenyl]methyl}oxolan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50553379
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-{[4-(Benzyloxy)-3-methoxyphenyl]methyl}oxolan-2-one

CAS RN

92831-74-8
Record name 4-{[4-(Benzyloxy)-3-methoxyphenyl]methyl}oxolan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50553379
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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